Combretastatin D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

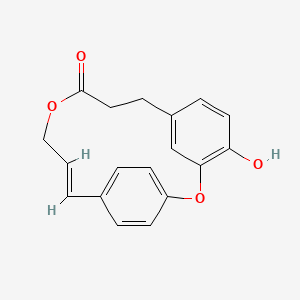

Combretastatin D2 is a member of the combretastatin family, which are natural phenolic compounds isolated from the bark of the South African bush willow tree, Combretum caffrum. These compounds are known for their potent anti-cancer properties, particularly their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .

Aplicaciones Científicas De Investigación

Combretastatin D2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying diaryl ether synthesis and macrocyclic compound formation.

Biology: Investigated for its ability to disrupt microtubule formation, making it a valuable tool in cell biology studies.

Mecanismo De Acción

Direcciones Futuras

Over 20 clinical trials of the phosphate prodrugs of combretastatin A-4 (CA4P) and A-1 (CA1P) showed objective and stable responses against many tumor types, with increased survival times of many patients . Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Combretastatin D2 can be synthesized through a copper-catalyzed coupling reaction. The key steps involve the coupling of a phenol derivative with a boronic acid to form the diaryl ether linkage. The phenol derivative is synthesized from 3-hydroxy-4-methoxybenzaldehyde via a Wittig reaction, followed by catalytic transfer hydrogenation . The boronic acid derivative is prepared from 4-bromobenzaldehyde through aryl lithium formation and subsequent reaction with triisopropyl borate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial purposes. Optimization of reaction conditions, such as the use of copper (II) acetate as a catalyst and careful control of reaction temperatures, can enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Combretastatin D2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Functionalized aromatic compounds.

Comparación Con Compuestos Similares

Combretastatin A4: Known for its potent anti-cancer properties and ability to inhibit tubulin polymerization.

Combretastatin A1: Similar to combretastatin A4 but with different substituents on the aromatic rings.

Combretastatin B1: A dihydrostilbene derivative with anti-cancer activity.

Combretastatin D2 stands out due to its unique macrocyclic structure and potential for diverse biological activities, making it a valuable compound for further research and development.

Propiedades

IUPAC Name |

(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHRIFDDQELBE-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)